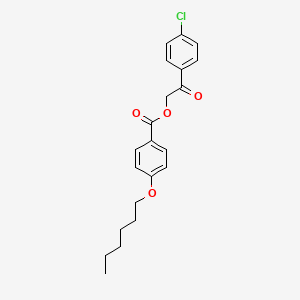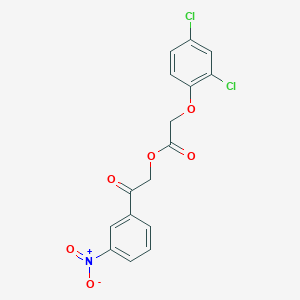![molecular formula C13H13F4NO4 B10894600 Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10894600.png)
Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a synthetic organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves the reaction of 2-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through an acid-catalyzed condensation, forming the desired product . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application, but generally, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and are known for their antibacterial activity.
Quinazolines: Similar in structure, quinazolines have a broad range of medicinal applications, including anticancer and anti-inflammatory activities.
Uniqueness
Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and material science applications .
Properties
Molecular Formula |
C13H13F4NO4 |
|---|---|
Molecular Weight |
323.24 g/mol |
IUPAC Name |
ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F4NO4/c1-2-22-11(20)12(21,13(15,16)17)7-10(19)18-9-6-4-3-5-8(9)14/h3-6,21H,2,7H2,1H3,(H,18,19) |
InChI Key |
DQGNOYHTGZOAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)NC1=CC=CC=C1F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10894537.png)
![1-benzyl-2,3-dimethyl-5-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-1H-indole](/img/structure/B10894545.png)
![(5E)-2,6-dihydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10894550.png)
![(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone](/img/structure/B10894555.png)

![(5Z)-1-(3-chlorophenyl)-5-[(pyridin-2-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B10894563.png)
![5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894571.png)
![2-{[(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10894575.png)
![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10894579.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea](/img/structure/B10894585.png)
![2-Amino-4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10894586.png)
![4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone](/img/structure/B10894608.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
